molecular formula C12H7Cl2NO2 B1396582 3,5-Dichloro-3'-nitro-1,1'-biphenyl CAS No. 859940-64-0

3,5-Dichloro-3'-nitro-1,1'-biphenyl

Cat. No. B1396582
M. Wt: 268.09 g/mol
InChI Key: XTBNXSKCTLZMHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-3’-nitro-1,1’-biphenyl” consists of two phenyl rings (biphenyl) with chlorine atoms at the 3 and 5 positions and a nitro group at the 3’ position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dichloro-3’-nitro-1,1’-biphenyl” include a predicted boiling point of 487.9±45.0 °C and a predicted density of 1.537±0.06 g/cm3 . The molecular weight is 268.1 .

Scientific Research Applications

Antimalarial Activity

A study by Werbel et al. (1986) synthesized a series of compounds, including those related to 3,5-Dichloro-3'-nitro-1,1'-biphenyl, showing promising antimalarial properties. This research observed significant antimalarial potency against Plasmodium berghei in mice, encouraging further clinical trials (Werbel et al., 1986).

Synthesis for Explosives and Propellants

Boren and Liao Zhiyuan (1990) synthesized 6-Nitro-tetrafuroxano[b,d,b',d']biphenyl from 3,5-Dichloro-3'-nitro-1,1'-biphenyl, highlighting its potential in the development of explosives and propellants (Boren & Liao Zhiyuan, 1990).

Pharmaceutical and Medicinal Chemistry

Research by Görlitzer et al. (2003) on isomeric phenanthridines derived from derivatives of 3,5-Dichloro-3'-nitro-1,1'-biphenyl explored their potential in pharmaceutical applications. The study involved hydrolysis, photoreaction, and oxidation processes, yielding compounds with potential medicinal properties (Görlitzer et al., 2003).

Antimicrobial, Antioxidant, and Anti-inflammatory Activities

Devi, Yadav, and Singh (2019) studied diorganotin(IV) complexes derived from compounds including 3,5-Dichloro-3'-nitro-1,1'-biphenyl, demonstrating antimicrobial, antioxidant, and anti-inflammatory activities. This suggests its utility in developing new pharmaceutical compounds (Devi, Yadav, & Singh, 2019).

Nitration Studies in Chemical Engineering

A study by Gorbunova et al. (2015) focused on the nitration of compounds like 3,5-Dichloro-3'-nitro-1,1'-biphenyl. The research provided insights into the chemical processes and properties involved in nitration, which is crucial for various industrial and chemical engineering applications (Gorbunova et al., 2015).

Safety And Hazards

The safety and hazards associated with “3,5-Dichloro-3’-nitro-1,1’-biphenyl” are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions of “3,5-Dichloro-3’-nitro-1,1’-biphenyl” are not specified in the search results. The applications and research involving this compound would determine its future directions .

properties

IUPAC Name

1,3-dichloro-5-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBNXSKCTLZMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709402
Record name 3,5-Dichloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-3'-nitro-1,1'-biphenyl

CAS RN

859940-64-0
Record name 3,5-Dichloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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